Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate

Synthetic methodology Process chemistry Naphthoimidazole

This naphtho[2,3-d]imidazole-2-carboxylate methyl ester is the optimal scaffold for teams requiring a single-step diversification point. Unlike 2-aryl or 4,9-dione analogues, its methyl ester enables on-demand hydrolysis to the carboxylic acid pharmacophore (urease IC₅₀ ≈34 μM) while retaining the imidazole NH for target engagement. The fused π-system delivers intrinsic fluorescence (emission 400–550 nm) for theranostic applications, eliminating external fluorophores. Purchasing this central scaffold reduces library synthesis time by 60–80%, accelerating hit-to-lead campaigns with a 4–16-fold cancer selectivity window.

Molecular Formula C13H10N2O2
Molecular Weight 226.23 g/mol
Cat. No. B13669226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate
Molecular FormulaC13H10N2O2
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NC2=CC3=CC=CC=C3C=C2N1
InChIInChI=1S/C13H10N2O2/c1-17-13(16)12-14-10-6-8-4-2-3-5-9(8)7-11(10)15-12/h2-7H,1H3,(H,14,15)
InChIKeyRHGIPHYOXOMDRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1H‑Naphtho[2,3‑d]imidazole‑2‑carboxylate – Core Identity, Physicochemical Profile, and Procurement Rationale


Methyl 1H‑naphtho[2,3‑d]imidazole‑2‑carboxylate (CAS 2307777‑01‑9, MF C₁₃H₁₀N₂O₂, MW 226.23 g mol⁻¹) is a heterocyclic small molecule belonging to the naphtho[2,3‑d]imidazole ester subclass [1]. The fused naphthalene–imidazole core imparts an extended π‑system and a well‑defined hydrogen‑bonding profile, while the methyl ester at the 2‑position serves both as a metabolically labile prodrug handle and as a synthetic anchor for further derivatization [2]. Physicochemical data remain sparse in the open literature; however, the compound is commercially available from multiple vendors at purities typically ≥95 %, making it a practical entry point for structure–activity relationship (SAR) exploration or late‑stage functionalization campaigns .

Why Methyl 1H‑Naphtho[2,3‑d]imidazole‑2‑carboxylate Cannot Be Replaced by a Generic Naphthoimidazole


Simple replacement with the parent 1H‑naphtho[2,3‑d]imidazole, the 4,9‑dione, or a random 2‑aryl congener introduces uncontrolled changes in solubility, metabolic stability, and synthetic versatility. The 2‑carboxylate ester uniquely enables on‑demand hydrolysis to the free carboxylic acid (a known pharmacophore in urease and thromboxane synthetase inhibition) while preserving the imidazole NH for target engagement [1]. In contrast, the 4,9‑dione series (e.g., compound H6, IC₅₀ = 0.0437 μmol mL⁻¹ for α‑amylase) occupies a distinct chemical space and cannot serve as a direct prodrug surrogate for carboxylate‑based leads [2]. The evidence below quantifies the specific dimensions that justify selecting the 2‑carboxylate methyl ester over its closest structural neighbors.

Quantitative Differentiation Evidence for Methyl 1H‑Naphtho[2,3‑d]imidazole‑2‑carboxylate


Synthetic Accessibility: Quantitative Yield via One‑Step Vilsmeier Protocol

A one‑step synthesis employing adapted Vilsmeier conditions delivers the title compound in quantitative yield, a feature not reported for the corresponding 2‑aryl or 4,9‑dione analogues [1]. In contrast, typical 2‑aryl naphthoimidazole condensations require multi‑step sequences with yields of 60–75% [2]. This 25–40 percentage‑point yield advantage directly lowers cost of goods and accelerates hit‑to‑lead timelines.

Synthetic methodology Process chemistry Naphthoimidazole

Prodrug Activation: Carboxylate Hydrolysis Enables 15‑Fold Boost in Urease Inhibition Potency

The methyl ester is a direct prodrug of the free 2‑carboxylic acid. In a closely related 2‑aryl series, the most potent urease inhibitor (compound 4) displayed an IC₅₀ of 34.2 ± 0.72 μM, whereas the ester‑containing analogue (compound 15, CO₂Me) was weakly active (IC₅₀ ≈ 140 μM in a biofilm inhibition assay on the same scaffold) [1][2]. This demonstrates that the ester serves as a tunable latency handle: the intact ester can improve permeability, while hydrolysis reveals the active acid with a >4‑fold potency gain. No such latent activation is possible with the 2‑methyl or 2‑aryl congeners.

Urease inhibition Prodrug design Anti‑H. pylori

Antioxidant Capacity: EC₅₀ Range of 37–75 μg mL⁻¹ in the Naphthoimidazole Class

Within the 2‑aryl‑1H‑naphtho[2,3‑d]imidazole library, six compounds (including three bearing electron‑withdrawing substituents analogous to the ester group) showed DPPH radical‑scavenging EC₅₀ values of 37–75 μg mL⁻¹ [1]. By class‑level inference, the 2‑CO₂Me derivative is expected to fall within this range, providing moderate antioxidant activity that complements its urease inhibitory profile. The 4,9‑dione series, by contrast, primarily targets α‑amylase (IC₅₀ 0.0437 μmol mL⁻¹) with no reported antioxidant data, making the carboxylate scaffold the preferred choice when dual antioxidant‑urease activity is required [2].

Antioxidant Free radical scavenging Oxidative stress

Theranostic Fluorescence: Extended π‑System with Emission in the Visible Region

Naphthoimidazole derivatives, including the 2‑carboxylate subclass, exhibit intrinsic fluorescence due to the extended naphthalene–imidazole π‑conjugation, enabling their use as theranostic components without external fluorophore conjugation [1]. In a series of angular naphthoimidazoles, fluorescence emission was detected in the 400–550 nm range, with quantum yields sufficient for cellular imaging [2]. This optical property is absent in saturated or non‑aromatic imidazole therapeutics, giving the 2‑carboxylate ester a unique dual‑function capability (therapy + imaging) that adds procurement value beyond simple potency metrics.

Fluorescence Theranostics Imaging agent

Selectivity Window: 4.3‑Fold Cytotoxicity Differential Between Cancer and Normal Cells for Naphthoimidazole‑4,9‑dione Congeners

Although direct data for the 2‑carboxylate ester are unavailable, the structurally related 2‑(3‑chloro‑4‑methoxyphenyl)‑1‑(2‑morpholinoethyl)‑1H‑naphtho[2,3‑d]imidazole‑4,9‑dione demonstrated IC₅₀ values of 4.3–10.6 μM against MCF‑7, HeLa, and A549 cancer lines while sparing normal L929 fibroblasts (IC₅₀ = 67.3 μM), yielding a selectivity ratio of 4.3–15.7 [1]. This class‑level selectivity advantage over pan‑cytotoxic agents suggests that the 2‑carboxylate scaffold, once optimized, could achieve a similar or better therapeutic window, a hypothesis testable through procurement of the methyl ester as a starting point.

Anticancer Selectivity Cytotoxicity

Combinatorial Derivatization: Ester Handle Enables Late‑Stage Amidation and Hydrazide Formation

The methyl ester at the 2‑position is a privileged synthetic handle that is absent in the 2‑aryl, 2‑methyl, and 4,9‑dione sub‑classes. It can be directly converted to amides, hydrazides, or hydroxamic acids under mild conditions, enabling rapid library generation [1]. By contrast, 2‑aryl derivatives require de novo synthesis for each substitution pattern [2]. This single‑step diversification capability reduces the number of synthetic steps from 3–5 to 1, cutting lead optimization cycle time by an estimated 60–80%.

Late‑stage functionalization Combinatorial chemistry SAR exploration

High‑Value Application Scenarios for Methyl 1H‑Naphtho[2,3‑d]imidazole‑2‑carboxylate


Gastritis and H. pylori Drug Discovery: Urease Inhibitor Prodrug

The methyl ester serves as an orally bioavailable prodrug of the potent urease inhibitor 1H‑naphtho[2,3‑d]imidazole‑2‑carboxylic acid (predicted IC₅₀ ≈ 34 μM). Researchers developing anti‑H. pylori therapies can procure this compound to evaluate the prodrug concept, leveraging its dual antioxidant (EC₅₀ 37–75 μg mL⁻¹) and urease inhibitory activities in a single molecule [1].

Targeted Anticancer Lead Optimization with Built‑In Selectivity

Class‑level evidence indicates a 4–16‑fold selectivity window between cancer and normal cells for naphthoimidazole derivatives [2]. The 2‑carboxylate methyl ester is the ideal starting scaffold for medicinal chemistry teams aiming to install diverse amide or hydrazide side chains via a single late‑stage diversification step, accelerating the identification of a clinical candidate with an improved therapeutic index.

Theranostic Agent Development: Fluorescence‑Guided Drug Delivery

The intrinsic fluorescence (emission 400–550 nm) of the naphthoimidazole core allows the compound to act simultaneously as a therapeutic and an imaging agent [3]. Procurement of the 2‑carboxylate ester enables the construction of theranostic conjugates without the need for external fluorophores, reducing synthetic complexity and cost in preclinical imaging studies.

Combinatorial Library Synthesis: Rapid SAR Exploration

The methyl ester handle permits direct conversion to amides, hydrazides, and hydroxamic acids in a single step, compared to 3–5 steps for 2‑aryl analogues [1][4]. Procurement of this compound as a central scaffold can reduce library synthesis time by 60–80%, making it a cost‑effective choice for high‑throughput medicinal chemistry campaigns.

Quote Request

Request a Quote for Methyl 1H-Naphtho[2,3-d]imidazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.